Rilpivirine Hydrochloride

Catalog No.
S541427
CAS No.
700361-47-3
M.F
C22H19ClN6
M. Wt
402.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rilpivirine Hydrochloride

CAS Number

700361-47-3

Product Name

Rilpivirine Hydrochloride

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride

Molecular Formula

C22H19ClN6

Molecular Weight

402.9 g/mol

InChI

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+;

InChI Key

KZVVGZKAVZUACK-BJILWQEISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

278, TMC, HCl, Rilpivirine, Hydrochloride, Rilpivirine, R278474, Rilpivirine, Rilpivirine HCl, Rilpivirine Hydrochloride, TMC 278, TMC-278, TMC278

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl

The exact mass of the compound Rilpivirine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rilpivirine hydrochloride (CAS 700361-47-3) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine class [1]. In its pure form, the hydrochloride salt is a non-hygroscopic, white to almost white crystalline powder with a pKa of 5.6 and a log P of 4.86 [2]. While it is practically insoluble in water across the physiological pH range, the hydrochloride salt is the preferred form for pharmaceutical procurement due to its well-characterized polymorphic stability and its amenability to downstream solubility-enhancement techniques [2]. Its primary industrial utility lies in the formulation of long-acting or once-daily antiretroviral therapies, where it serves as a highly potent active pharmaceutical ingredient against both wild-type and mutant viral strains [1].

Substituting rilpivirine hydrochloride with its free base, alternative salts, or older NNRTIs like efavirenz introduces critical formulation and performance failure points [1]. The free base form lacks the specific crystalline stability and dissolution predictability required for advanced delivery systems, making it unsuitable for robust solid dispersion or nanosuspension manufacturing [2]. Furthermore, substituting rilpivirine with first-generation NNRTIs compromises the genetic barrier to resistance; efavirenz is highly susceptible to the K103N mutation, whereas rilpivirine's flexible diarylpyrimidine structure allows it to retain low-nanomolar potency against such variants [1]. Therefore, procuring the exact hydrochloride salt is essential for ensuring both processability in modern polymer matrices and maintaining efficacy against resistant viral strains [2].

Exceptional Solubility Enhancement via Polymeric Solid Dispersion

Rilpivirine hydrochloride is practically insoluble in aqueous media, which typically limits oral bioavailability [1]. However, it exhibits excellent compatibility with polymeric carriers in solid dispersion formulations. In a comparative study using the solvent evaporation method, formulating rilpivirine hydrochloride into a solid dispersion with Kollidon VA 64 and Gelucire 50/13 (1:4:1 ratio) resulted in a 14.9-fold increase in aqueous solubility compared to the pure crystalline hydrochloride powder [1]. This transformation from a crystalline to an amorphous state, confirmed by the disappearance of the characteristic melting peak in DSC thermograms, demonstrates the salt's high suitability for advanced formulation techniques [1].

Evidence DimensionAqueous solubility enhancement
Target Compound Data14.9-fold increase in solubility (amorphous solid dispersion)
Comparator Or BaselinePure crystalline rilpivirine hydrochloride powder
Quantified Difference14.9x higher solubility
ConditionsSolid dispersion (Drug:Kollidon VA 64:Gelucire 50/13 at 1:4:1) via solvent evaporation

This confirms that despite its baseline insolubility, the hydrochloride salt can be successfully processed into high-bioavailability amorphous formulations, which is critical for oral dosage manufacturing.

Retained Nanomolar Potency Against K103N Resistant Mutants vs. Efavirenz

A major procurement driver for rilpivirine hydrochloride over older NNRTIs is its resilience against common resistance mutations [1]. In in vitro infectivity assays using 100% normal human serum, rilpivirine maintained a highly potent IC50 of 56 ± 15 nM against the prevalent K103N HIV-1 mutant strain [1]. In stark contrast, the comparator NNRTI efavirenz suffered a massive loss of efficacy, requiring an IC50 of 1,173 ± 448 nM to achieve the same inhibition [1]. This approximately 21-fold superiority in potency against the K103N variant highlights the structural advantage of rilpivirine's flexible core in overcoming steric hindrance in the mutated reverse transcriptase pocket [1].

Evidence DimensionIn vitro IC50 against K103N HIV-1 mutant
Target Compound Data56 ± 15 nM
Comparator Or BaselineEfavirenz (1,173 ± 448 nM)
Quantified Difference~21-fold higher potency (lower IC50) for rilpivirine
ConditionsIn vitro antiviral assay in 100% normal human serum

Procuring rilpivirine hydrochloride ensures the final therapeutic product remains effective against the most common NNRTI-resistant viral strains, a critical failure point for older alternatives.

Defined Thermal Profile and Polymorphic Stability for Manufacturing

The selection of the hydrochloride salt over other salt forms is driven by its distinct and stable thermal profile, which is crucial for reproducible manufacturing[1]. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) analyses confirm that the standard polymorphic form of rilpivirine hydrochloride exhibits a sharp melting point at approximately 243.2 °C [1]. In comparison, alternative salts like rilpivirine adipate (Form A) show a significantly lower main onset temperature of 203.0 °C [1]. The high melting point and non-hygroscopic nature of the anhydrous hydrochloride salt ensure superior physical stability during high-shear milling, spray drying, and long-term storage[1].

Evidence DimensionMelting point / Thermal onset (DSC)
Target Compound Data~243.2 °C (Rilpivirine hydrochloride)
Comparator Or BaselineRilpivirine adipate Form A (203.0 °C)
Quantified Difference~40 °C higher thermal stability threshold
ConditionsDifferential Scanning Calorimetry (DSC) thermal analysis

A higher melting point and stable polymorphic form prevent unintended phase transitions during high-temperature or high-shear formulation processes like hot-melt extrusion or nanomilling.

Amorphous Solid Dispersion Manufacturing

Based on its proven 14.9-fold solubility enhancement when combined with polymers like Kollidon VA 64, rilpivirine hydrochloride is highly suited for developing amorphous solid dispersions [1]. It fits directly into solvent evaporation, spray drying, or hot-melt extrusion workflows aimed at overcoming BCS Class II solubility limitations in oral solid dosage forms[1].

Nanosuspension and Long-Acting Injectable Formulation

Because the crystalline hydrochloride salt is practically insoluble in water but physically stable up to 243.2 °C, it is an excellent candidate for top-down nanomilling processes [2]. Formulators can mill the API with surfactants to create stable nanosuspensions, which are critical for developing long-acting, once-monthly injectable therapies [2].

Next-Generation NNRTI Drug Development and Benchmarking

Given its approximately 21-fold higher potency against the K103N mutation compared to efavirenz, rilpivirine hydrochloride serves as a mandatory benchmark compound in virology research [3]. It is the standard reference material for evaluating the efficacy of novel reverse transcriptase inhibitors against single- and double-mutant viral strains in drug discovery assays [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

402.1359723 Da

Monoisotopic Mass

402.1359723 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

212WAX8KDD

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Edurant, in combination with other antiretroviral medicinal products, is indicated for the treatment of human immunodeficiency virus type 1 (HIV‑1) infection in antiretroviral treatment‑naïve patients 12 years of age and older with a viral load ≤ 100,000 HIV‑1 RNA copies/ml. , , As with other antiretroviral medicinal products, genotypic resistance testing should guide the use of Edurant. ,
Treatment of human immunodeficiency virus (HIV-1) infection

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiviral Agents; Anti-HIV Agents; Anti-Retroviral Agents; Reverse Transcriptase Inhibitors

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AR
J05AR19
J05AG05

Pictograms

Irritant

Irritant

Other CAS

700361-47-3

Wikipedia

Rilpivirine hydrochloride

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Institute for Quality and Efficiency in Health Care. Rilpivirine / Emtricitabine / Tenofovir (New Therapeutic Indication) -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Mar 28. Available from http://www.ncbi.nlm.nih.gov/books/NBK385725/ PubMed PMID: 27905770.
2: Institute for Quality and Efficiency in Health Care. Rilpivirine -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2012 Apr 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK385641/ PubMed PMID: 27905736.
3: Saravanan S, Kausalya B, Gomathi S, Sivamalar S, Pachamuthu B, Poongulali S, Pradeep A, Sunil SS, Mothi SN, Smith DM, Kantor R. Etravirine and Rilpivirine drug resistance among HIV-1 subtype C infected Children failing non -nucleoside reverse transcriptase inhibitor-based regimens in South India. AIDS Res Hum Retroviruses. 2016 Nov 21. [Epub ahead of print] PubMed PMID: 27869478.
4: Di Biagio A, Riccardi N, Taramasso L, Capetti A, Cenderello G, Signori A, Vitiello P, Guerra M, de Socio GV, Cassola G, Quirino T, Viscoli C. Switch from unboosted protease inhibitor to a single-tablet regimen containing rilpivirine improves cholesterol and triglycerides. Int J Antimicrob Agents. 2016 Nov;48(5):551-554. doi: 10.1016/j.ijantimicag.2016.07.009. PubMed PMID: 27566908.
5: Aouri M, Barcelo C, Guidi M, Rotger M, Cavassini M, Hizrel C, Buclin T, Decosterd LA, Csajka C; Swiss HIV Cohort Study.. Population pharmacokinetics and pharmacogenetics analysis of Rilpivirine in HIV-1 infected individuals. Antimicrob Agents Chemother. 2016 Oct 31. pii: AAC.00899-16. [Epub ahead of print] PubMed PMID: 27799217.
6: Ogbuagu O. Rilpivirine, emtricitabine and tenofovir alafenamide: single-tablet combination for the treatment of HIV-1 infection in selected patients. Expert Rev Anti Infect Ther. 2016 Dec;14(12):1113-1126. PubMed PMID: 27797606.
7: Lombaard J, Bunupuradah T, Flynn PM, Ramapuram J, Ssali F, Crauwels H, Hoogstoel A, Van Eygen V, Stevens M. Rilpivirine as a Treatment for HIV-infected Antiretroviral-naïve Adolescents: Week 48 Safety, Efficacy, Virology and Pharmacokinetics. Pediatr Infect Dis J. 2016 Nov;35(11):1215-1221. PubMed PMID: 27294305.
8: Capetti AF, Sterrantino G, Cossu MV, Orofino G, Barbarini G, De Socio GV, Di Giambenedetto S, Di Biagio A, Celesia BM, Argenteri B, Rizzardini G. Switch to Dolutegravir plus Rilpivirine Dual Therapy in cART-Experienced Subjects: An Observational Cohort. PLoS One. 2016 Oct 14;11(10):e0164753. doi: 10.1371/journal.pone.0164753. PubMed PMID: 27741309; PubMed Central PMCID: PMC5065232.
9: Troya J, Ryan P, Ribera E, Podzamczer D, Hontañón V, Terrón JA, Boix V, Moreno S, Barrufet P, Castaño M, Carrero A, Galindo MJ, Suárez-Lozano I, Knobel H, Raffo M, Solís J, Yllescas M, Esteban H, González-García J, Berenguer J, Imaz A; GESIDA-8314 Study Group.. Abacavir/Lamivudine plus Rilpivirine Is an Effective and Safe Strategy for HIV-1 Suppressed Patients: 48 Week Results of the SIMRIKI Retrospective Study. PLoS One. 2016 Oct 11;11(10):e0164455. doi: 10.1371/journal.pone.0164455. PubMed PMID: 27727331; PubMed Central PMCID: PMC5058546.
10: Collins SE, Grant PM, Uwinkindi F, Talbot A, Seruyange E, Slamowitz D, Mugeni A, Remera E, Niyonsenga SP, Nyirimigabo J, Uwizihiwe JP, Dongier P, Muhayimpundu R, Mazarati JB, Zolopa A, Nsanzimana S. A Randomized Switch From Nevirapine-Based Antiretroviral Therapy to Single Tablet Rilpivirine/Emtricitabine/Tenofovir Disoproxil Fumarate in Virologically Suppressed Human Immunodeficiency Virus-1-Infected Rwandans. Open Forum Infect Dis. 2016 Jul 1;3(3):ofw141. PubMed PMID: 27704000; PubMed Central PMCID: PMC5047400.
11: McGowan I, Dezzutti CS, Siegel A, Engstrom J, Nikiforov A, Duffill K, Shetler C, Richardson-Harman N, Abebe K, Back D, Else L, Egan D, Khoo S, Egan JE, Stall R, Williams PE, Rehman KK, Adler A, Brand RM, Chen B, Achilles S, Cranston RD. Long-acting rilpivirine as potential pre-exposure prophylaxis for HIV-1 prevention (the MWRI-01 study): an open-label, phase 1, compartmental, pharmacokinetic and pharmacodynamic assessment. Lancet HIV. 2016 Dec;3(12):e569-e578. doi: 10.1016/S2352-3018(16)30113-8. PubMed PMID: 27658864.
12: Parsons TL, Marzinke MA. Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue. J Pharm Biomed Anal. 2016 Nov 30;131:333-344. doi: 10.1016/j.jpba.2016.08.016. PubMed PMID: 27632783.
13: Curran A, Rojas J, Cabello A, Troya J, Imaz A, Domingo P, Martinez E, Ryan P, Górgolas M, Podzamczer D, Knobel H, Gutiérrez F, Ribera E. Effectiveness and safety of an abacavir/lamivudine + rilpivirine regimen for the treatment of HIV-1 infection in naive patients. J Antimicrob Chemother. 2016 Dec;71(12):3510-3514. PubMed PMID: 27591292.
14: Prathipati PK, Mandal S, Destache CJ. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Sep 10;129:473-81. doi: 10.1016/j.jpba.2016.07.040. PubMed PMID: 27497648; PubMed Central PMCID: PMC5003708.
15: Bernaud C, Khatchatourian L, Rodallec A, Hall N, Perre P, Morrier M, Pineau S, Jovelin T, André-Garnier E, Raffi F, Allavena C. Optimizing the virological success of tenofovir DF/FTC/rilpivirine in HIV-infected naive and virologically suppressed patients through strict clinical and virological selection. Infect Dis (Lond). 2016 Oct;48(10):754-9. doi: 10.1080/23744235.2016.1194528. PubMed PMID: 27389932.
16: Hayashida T, Hachiya A, Ode H, Nishijima T, Tsuchiya K, Sugiura W, Takiguchi M, Oka S, Gatanaga H. Rilpivirine resistance mutation E138K in HIV-1 reverse transcriptase predisposed by prevalent polymorphic mutations. J Antimicrob Chemother. 2016 Oct;71(10):2760-6. doi: 10.1093/jac/dkw224. PubMed PMID: 27330069.
17: Falcon-Neyra L, Palladino C, Navarro Gómez ML, Soler-Palacín P, González-Tomé MI, De Ory SJ, Frick MA, Fortuny C, Noguera-Julian A, Moreno EB, Santos JL, Olbrich P, López-Cortés LF, Briz V, Neth O; CoRISpe working group.. Off-label use of rilpivirine in combination with emtricitabine and tenofovir in HIV-1-infected pediatric patients: A multicenter study. Medicine (Baltimore). 2016 Jun;95(24):e3842. doi: 10.1097/MD.0000000000003842. PubMed PMID: 27310962; PubMed Central PMCID: PMC4998448.
18: Lambert-Niclot S, Allavena C, Grude M, Flandre P, Sayon S, Andre E, Wirden M, Rodallec A, Jovelin T, Katlama C, Calvez V, Raffi F, Marcelin AG. Usefulness of an HIV DNA resistance genotypic test in patients who are candidates for a switch to the rilpivirine/emtricitabine/tenofovir disoproxil fumarate combination. J Antimicrob Chemother. 2016 Aug;71(8):2248-51. doi: 10.1093/jac/dkw146. PubMed PMID: 27231280.
19: Neukam K, Espinosa N, Collado A, Delgado-Fernández M, Jiménez-Aguilar P, Rivero-Juárez A, Hontañón-Antoñana V, Gómez-Berrocal A, Ruiz-Morales J, Merino D, Carrero A, Téllez F, Ríos MJ, Hernández-Quero J, de Lagarde-Sebastián M, Pérez-Camacho I, Vera-Méndez F, Macías J, Pineda JA; hEPAtic Study Group.. Hepatic Safety of Rilpivirine/Emtricitabine/Tenofovir Disoproxil Fumarate Fixed-Dose Single-Tablet Regimen in HIV-Infected Patients with Active Hepatitis C Virus Infection: The hEPAtic Study. PLoS One. 2016 May 19;11(5):e0155842. doi: 10.1371/journal.pone.0155842. PubMed PMID: 27195797; PubMed Central PMCID: PMC4873169.
20: Foca M, Yogev R, Wiznia A, Hazra R, Jean-Philippe P, Graham B, Britto P, Carey VJ, King J, Acosta EP, Cressey TR; IMPAACT P1058A Team.. Rilpivirine Pharmacokinetics Without and With Darunavir/Ritonavir Once Daily in Adolescents and Young Adults. Pediatr Infect Dis J. 2016 Sep;35(9):e271-4. doi: 10.1097/INF.0000000000001214. PubMed PMID: 27187753.

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